molecular formula C21H24FN5O2S B14053564 6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

Cat. No.: B14053564
M. Wt: 429.5 g/mol
InChI Key: SHENXRCDBJGWNU-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-978299 is a small molecule drug developed by Bristol Myers Squibb. It is an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in the immune system. The compound is currently in Phase 1 of clinical trials and is being investigated for its potential to treat immune system diseases .

Chemical Reactions Analysis

BMS-978299, like many small molecule drugs, can undergo various chemical reactions. These include:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

BMS-978299 is primarily being researched for its potential applications in treating immune system diseases. Its role as an IRAK4 inhibitor makes it a promising candidate for modulating immune responses. This compound could be used in various fields, including:

Mechanism of Action

BMS-978299 exerts its effects by inhibiting IRAK4, a kinase involved in the signaling pathways of the immune system. By blocking IRAK4, BMS-978299 can modulate the immune response, potentially reducing inflammation and other immune-related symptoms. The molecular targets and pathways involved include the interleukin-1 receptor and associated downstream signaling molecules .

Comparison with Similar Compounds

BMS-978299 can be compared with other IRAK4 inhibitors and similar compounds, such as:

Properties

Molecular Formula

C21H24FN5O2S

Molecular Weight

429.5 g/mol

IUPAC Name

6-(1,3-benzothiazol-6-ylamino)-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H24FN5O2S/c1-21(2,29)18(22)10-24-20(28)14-9-23-19(8-16(14)26-12-3-4-12)27-13-5-6-15-17(7-13)30-11-25-15/h5-9,11-12,18,29H,3-4,10H2,1-2H3,(H,24,28)(H2,23,26,27)/t18-/m1/s1

InChI Key

SHENXRCDBJGWNU-GOSISDBHSA-N

Isomeric SMILES

CC(C)([C@@H](CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O

Canonical SMILES

CC(C)(C(CNC(=O)C1=CN=C(C=C1NC2CC2)NC3=CC4=C(C=C3)N=CS4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.